N-Nitroso-N-pentyl-(4-hydroxybutyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitroso-N-pentyl-(4-hydroxybutyl)amine is a member of the nitrosamine family, which are compounds characterized by the presence of a nitroso group attached to an amine. These compounds are known for their potential carcinogenic properties and are often studied in the context of cancer research. This compound, in particular, has been investigated for its role in inducing bladder cancer in experimental models .
Preparation Methods
The synthesis of N-Nitroso-N-pentyl-(4-hydroxybutyl)amine typically involves the nitrosation of the corresponding amine The reaction conditions often include the use of nitrosating agents such as sodium nitrite in an acidic medium
Starting Material: The primary amine, N-pentyl-(4-hydroxybutyl)amine.
Nitrosation: The amine is treated with a nitrosating agent like sodium nitrite in the presence of an acid (e.g., hydrochloric acid) to form the nitrosamine.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
N-Nitroso-N-pentyl-(4-hydroxybutyl)amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Nitroso-N-pentyl-(4-hydroxybutyl)amine is primarily used in scientific research to study its carcinogenic effects, particularly in the context of bladder cancer. It serves as a model compound to induce bladder cancer in laboratory animals, allowing researchers to investigate the mechanisms of carcinogenesis and evaluate potential therapeutic strategies. Additionally, this compound is used to study the genotoxic effects of nitrosamines and their impact on DNA .
Mechanism of Action
N-Nitroso-N-pentyl-(4-hydroxybutyl)amine is similar to other nitrosamines, such as N-butyl-N-(4-hydroxybutyl)nitrosamine and N-nitrosodimethylamine. its unique structure, with a pentyl group and a hydroxybutyl group, distinguishes it from other nitrosamines. This structural difference can influence its reactivity and the specific types of DNA adducts it forms, making it a valuable compound for studying the structure-activity relationships of nitrosamines .
Comparison with Similar Compounds
- N-butyl-N-(4-hydroxybutyl)nitrosamine
- N-nitrosodimethylamine
- N-nitrosodiethylamine
- N-nitrosomorpholine
Properties
CAS No. |
61734-86-9 |
---|---|
Molecular Formula |
C9H20N2O2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
N-(4-hydroxybutyl)-N-pentylnitrous amide |
InChI |
InChI=1S/C9H20N2O2/c1-2-3-4-7-11(10-13)8-5-6-9-12/h12H,2-9H2,1H3 |
InChI Key |
LPHYEAYFPYUSAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCO)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.